![molecular formula C9H14O2 B3058135 Cyclohexanone, 3-(1-oxopropyl)- CAS No. 88017-43-0](/img/structure/B3058135.png)
Cyclohexanone, 3-(1-oxopropyl)-
Overview
Description
Cyclohexanone, 3-(1-oxopropyl)- (also known as 2-(2-methyl-1-oxopropyl)cyclohexanone) is an organic compound with the molecular formula C10H16O2 . It is a colorless liquid with a melting point of 38°C and a boiling point of 266°C . The compound exhibits a refractive index of n20/D 1.5006 and a density of 1.0076 g/mL at 25°C .
Synthesis Analysis
Cyclohexanone, 3-(1-oxopropyl)- can serve as a valuable intermediate in pharmaceutical synthesis. It can be prepared by reacting isobutyryl chloride with cyclohexanone or 1-morpholino-cyclohexene. The synthesis process is commonly employed in laboratory research and chemical production .
- Isolation : After cooling, the solution is separated, and the organic layer is washed with saturated NaHCO3 (2 × 20 mL) and brine (20 mL). Drying with magnesium sulfate and subsequent concentration yields crude 2-(2-methyl-1-oxopropyl)cyclohexanone as an orange oil with a yield of 6.791 g .
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexanone ring with an isobutyryl group attached at the 3-position. The isobutyryl group contributes to its unique properties and reactivity .
Chemical Reactions Analysis
Cyclohexanone, 3-(1-oxopropyl)- can participate in various chemical reactions, including nucleophilic additions, reductions, and acylation reactions. Its keto-enol tautomerism allows for diverse reactivity patterns .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
3-propanoylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHDBBGILFATNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCC(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471596 | |
Record name | Cyclohexanone, 3-(1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone, 3-(1-oxopropyl)- | |
CAS RN |
88017-43-0 | |
Record name | Cyclohexanone, 3-(1-oxopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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